WX-554 belongs to a class of drugs known as MEK inhibitors, which target the MEK proteins involved in the MAPK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it a significant target in cancer therapy. The compound is classified as an allosteric inhibitor, meaning it binds to a site other than the active site of the enzyme, leading to conformational changes that inhibit its activity .
The synthesis of WX-554 involves several steps typical for the development of small molecule inhibitors targeting protein kinases. While specific proprietary methods may not be publicly disclosed, the general approach often includes:
The synthesis process aims to achieve high selectivity and potency against MEK1/2 while minimizing off-target effects .
WX-554's molecular structure is characterized by its ability to specifically interact with the MEK1/2 proteins. The compound's design ensures that it fits into an allosteric site adjacent to the adenosine triphosphate binding pocket of MEK1/2, which is crucial for its mechanism of action. The molecular weight of WX-554 is approximately 400 Da, and its structure can be represented as follows:
This composition indicates the presence of various functional groups that contribute to its binding affinity and specificity .
WX-554 primarily acts by inhibiting the phosphorylation activity of MEK1/2 on their downstream substrates, namely extracellular signal-regulated kinases 1 and 2 (ERK1/2). The key reactions involved include:
These reactions are critical for understanding how WX-554 can potentially reverse tumor growth in cancers driven by aberrant MAPK signaling.
The mechanism of action for WX-554 involves several steps:
Clinical studies have shown that treatment with WX-554 leads to significant decreases in phosphorylated ERK levels in tumor biopsies from patients receiving the drug .
WX-554 exhibits several key physical and chemical properties:
These properties are important for determining the pharmacokinetics and pharmacodynamics of WX-554 during clinical use .
WX-554 has been primarily studied for its applications in oncology due to its ability to inhibit key pathways involved in cancer cell proliferation. Specific applications include:
The ongoing research continues to explore its full potential across different cancer types and treatment regimens .
WX-554 (CAS# 945529-91-9) is a small-molecule MEK inhibitor with the systematic name [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone. Its molecular formula is C₁₈H₁₆FIN₄OS, yielding a molecular weight of 482.32 g/mol. Elemental analysis confirms the composition: Carbon (44.82%), Hydrogen (3.34%), Fluorine (3.94%), Iodine (26.31%), Nitrogen (11.62%), Oxygen (3.32%), and Sulfur (6.65%) [1] [8].
The compound exists as a solid powder with >98% purity and exhibits high stability (>5 years when stored at -20°C). It is soluble in DMSO but insoluble in water, aligning with its formulation requirements for research use. The presence of fluorine and iodine atoms contributes to its unique electronic properties and target-binding affinity [8].
WX-554 acts as a non-ATP-competitive, allosteric inhibitor of MEK1/2. It binds to a unique pocket adjacent to the ATP-binding site, inducing conformational changes that lock MEK1/2 in a catalytically inactive state. This mechanism involves displacement of the αC-helix and disruption of the salt bridge between Lys97 and Glu114 in MEK1 (or equivalent residues in MEK2), critical for kinase activation [4] [7].
The inhibitor’s thienopyridine scaffold facilitates key interactions with the MEK1/2 hydrophobic pocket, while the azetidinyl methanone group stabilizes the inactive conformation through hydrogen bonding with Ser212 (MEK1 numbering). This binding mode avoids competition with high intracellular ATP concentrations, enhancing selectivity [4] [9].
WX-554 demonstrates differential potency against MEK isoforms, with IC₅₀ values of 4.7 nM for MEK1 and 10.7–11 nM for MEK2 in enzymatic assays [5] [9]. This 2.3-fold selectivity for MEK1 arises from structural variations in their catalytic domains:
Despite this variance, WX-554 effectively suppresses pathway output in cells with RAS/RAF mutations, as MEK1 dominates ERK signaling in most carcinomas [7].
WX-554’s inhibitory potency was quantified using in vitro kinase assays with recombinant MEK proteins:
Cellular assays confirmed functional suppression of downstream ERK phosphorylation (pERK). In HT29 colorectal cancer cells (BRAF V600E mutant), WX-554 reduced pERK by >70% at 100 nM within 2 hours. Sustained inhibition (>24 hours) occurred at concentrations ≥250 nM, correlating with G₁/S cell cycle arrest [2] [5].
Table 1: Enzymatic and Cellular Inhibition Profiles of WX-554
Parameter | MEK1 | MEK2 | Cellular pERK IC₅₀ |
---|---|---|---|
Enzymatic IC₅₀ (nM) | 4.7 | 10.7–11 | Not applicable |
HT29 Cells (nM) | – | – | 38.2 ± 5.6* |
HCT116 Cells (nM) | – | – | 42.9 ± 6.1* |
*Mean ± SD; BRAF-mutant (HT29) and KRAS-mutant (HCT116) lines [2] [5].
WX-554 belongs to the allosteric MEK inhibitor class, distinct from ATP-competitive inhibitors. Key comparators include:
Table 2: Selectivity and Potency of Clinical-Stage MEK Inhibitors
Inhibitor | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | ATP-Competitive? | Clinical Status |
---|---|---|---|---|
WX-554 | 4.7 | 11 | No | Phase I (discontinued) |
Trametinib | 0.7 | 0.9 | No | FDA-approved |
Cobimetinib | 0.95 | 199 | No | FDA-approved |
Selumetinib | 14.2 | 9.6 | No | FDA-approved |
Data compiled from [3] [7] [9].
WX-554 exhibits comparable MEK1 affinity to trametinib but lower MEK2 potency than selumetinib. Its biochemical efficacy translates to synergistic antitumor activity when combined with PI3K inhibitors (e.g., WX-037), as demonstrated by:
The inhibitor’s oral bioavailability (>80%) and prolonged target suppression (>72 hours post-dose) in phase I trials support its biochemical efficacy, though clinical development ceased for business reasons [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3